(2-溴苯基)(4-(5-甲基-1,3,4-噻二唑-2-基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16BrN3OS and its molecular weight is 366.28. The purity is usually 95%.

BenchChem offers high-quality (2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎和抗HIV活性

咪唑是一种类似的化合物,以其广泛的化学和生物学特性而闻名。 1, 3-二唑的衍生物显示出不同的生物活性,例如抗炎和抗HIV .

抗菌活性

咪唑衍生物也表现出抗菌特性。 据报道,它们对各种细菌菌株有效 .

抗结核活性

含有咪唑的化合物在治疗结核病方面显示出潜力。 例如,已评估N3-(取代苯基)-N5-(取代苯基)-4-(4,5-二氯-1H-咪唑-2-基)-2-甲基-1, 4-二氢吡啶-3,5-二甲酰胺的抗结核活性 .

抗伤寒沙门氏菌活性

新合成的2-氨基-1,3,4-恶二唑衍生物已显示出对伤寒沙门氏菌的显着活性 .

神经保护剂

2-吡唑啉化合物和其他查尔酮衍生物已显示出作为神经保护剂的潜力,用于治疗激活乙酰胆碱酯酶相关的脑部疾病,如帕金森病和其他与年龄相关的疾病 .

抗增殖活性

已对合成化合物进行了体外抗菌效率测试,针对耻垢分枝杆菌 PTCC 1307。所有化合物均显示出对耻垢分枝杆菌的显着抗增殖活性。 smegmatis .

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that compounds with similar structures can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound might affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have similar solubility properties, which could impact its bioavailability.

Result of Action

Compounds with similar structures have been found to possess various biological activities, suggesting that this compound might have similar effects .

生物活性

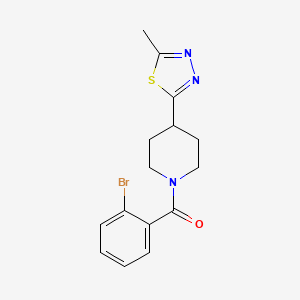

The compound (2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

This structure includes a bromophenyl group and a piperidine ring substituted with a thiadiazole moiety.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that various thiadiazole derivatives can inhibit the growth of several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.28 |

| Compound B | A549 (Lung Cancer) | 0.52 |

| Compound C | SK-MEL-2 (Melanoma) | 4.27 |

These values suggest that certain thiadiazole derivatives possess potent cytotoxic effects against cancer cells while maintaining selectivity for malignant over normal cells .

The biological activity of (2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone may involve multiple mechanisms:

- Inhibition of Oncogenic Pathways : Similar compounds have been reported to inhibit critical pathways such as the Ras oncogene and Na+/K(+)-ATPase activity in cancer cells .

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased DNA fragmentation and cell death .

- Interaction with Tubulin : Molecular docking studies indicate that certain thiadiazole derivatives bind to tubulin, disrupting microtubule dynamics essential for cell division .

Structure-Activity Relationship (SAR)

The efficacy of thiadiazole derivatives is influenced by specific structural features:

- Substituents on the Phenyl Ring : The nature and position of substituents on the phenyl ring significantly affect the anticancer activity. Electron-withdrawing groups tend to enhance potency .

- Piperidine Modifications : Variations in the piperidine structure can lead to differences in bioavailability and selectivity towards cancer cells versus normal cells .

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on MCF-7 and A549 Cell Lines : The compound demonstrated significant cytotoxicity with IC50 values lower than many established chemotherapeutics. The study emphasized its selective action against cancerous cells while sparing normal fibroblasts .

- In Vivo Studies : Animal models treated with similar thiadiazole derivatives showed reduced tumor growth rates compared to controls, suggesting promising therapeutic potential in clinical settings .

属性

IUPAC Name |

(2-bromophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3OS/c1-10-17-18-14(21-10)11-6-8-19(9-7-11)15(20)12-4-2-3-5-13(12)16/h2-5,11H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIMJBURKGQJGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。